Thalidomide-5-O-C12-NH2 (hydrochloride)
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Overview
Description
Thalidomide-5-O-C12-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, facilitating the recruitment of CRBN protein. When linked to a ligand for protein, it forms PROTACs (Proteolysis Targeting Chimeras), which are used in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-O-C12-NH2 (hydrochloride) involves the modification of thalidomide to introduce a 12-carbon alkyl chain with an amine group at the end. This is followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this synthesis are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production of Thalidomide-5-O-C12-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-5-O-C12-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the alkyl chain or the thalidomide core.
Reduction: This reaction can reduce any oxidized functional groups back to their original state.
Substitution: This reaction can replace functional groups on the thalidomide core or the alkyl chain
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the molecule .
Scientific Research Applications
Thalidomide-5-O-C12-NH2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing PROTACs.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential in targeted cancer therapies and other diseases involving protein dysregulation.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications
Mechanism of Action
The mechanism of action of Thalidomide-5-O-C12-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins for degradation via the ubiquitin-proteasome system. This targeted protein degradation is a powerful tool for modulating cellular processes and has significant therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with immunomodulatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anti-inflammatory and anti-cancer activities.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects
Uniqueness
Thalidomide-5-O-C12-NH2 (hydrochloride) is unique due to its specific design for forming PROTACs, which allows for targeted protein degradation. This makes it a valuable tool in both research and therapeutic applications, distinguishing it from other thalidomide derivatives .
Properties
Molecular Formula |
C25H36ClN3O5 |
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Molecular Weight |
494.0 g/mol |
IUPAC Name |
5-(12-aminododecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H35N3O5.ClH/c26-15-9-7-5-3-1-2-4-6-8-10-16-33-18-11-12-19-20(17-18)25(32)28(24(19)31)21-13-14-22(29)27-23(21)30;/h11-12,17,21H,1-10,13-16,26H2,(H,27,29,30);1H |
InChI Key |
JYPKFYAFLVGEJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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